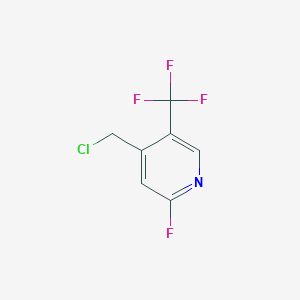

4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF4N/c8-2-4-1-6(9)13-3-5(4)7(10,11)12/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCXJPYVSHCWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a fluorinating agent such as Selectfluor® under controlled conditions . Another method includes the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine N-oxides and reduction to form dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

Oxidation: Reagents such as hydrogen peroxide and m-chloroperbenzoic acid are used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

Major Products Formed: The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dehalogenated pyridines .

Scientific Research Applications

Agrochemical Applications

The primary application of 4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine lies in the agrochemical industry, where it serves as an intermediate in the synthesis of herbicides and insecticides.

- Crop Protection : The compound is involved in the production of several agrochemicals that protect crops from pests. For instance, derivatives of trifluoromethylpyridine have been utilized to develop effective herbicides like fluazinam, which exhibits potent fungicidal activity by interfering with respiratory biochemistry in fungi .

- Market Demand : Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is particularly notable due to its high demand and effectiveness as a chemical intermediate for crop protection products .

Pharmaceutical Applications

In the pharmaceutical sector, this compound is explored for its potential therapeutic properties:

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. Research has shown that these compounds can enhance selectivity towards cancer cells compared to normal cells, suggesting their potential as targeted cancer therapies .

- Antimicrobial Properties : The antimicrobial efficacy of fluorinated pyridines has been evaluated, revealing significant inhibition of both Gram-positive and Gram-negative bacteria. The enhanced membrane penetration attributed to fluorination makes these compounds promising candidates for new antibiotics .

- Inflammatory Modulation : Recent investigations suggest that related compounds can modulate inflammatory responses by downregulating pro-inflammatory cytokines, indicating potential therapeutic applications in chronic inflammatory conditions .

Chemical Research Applications

The compound also finds utility in chemical research and synthesis:

- Synthesis of Fluorinated Compounds : It serves as an important building block for synthesizing various fluorinated organic compounds used in materials science and catalysis .

- Reactivity Studies : The unique structure allows for various chemical reactions, including nucleophilic substitutions and oxidation/reduction processes. These reactions can lead to the formation of diverse substituted products essential for further research and development.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Activity | Enhanced selectivity towards cancer cell lines; potential for targeted therapies. |

| Antimicrobial Efficacy | Significant inhibition of bacterial growth; effective against multidrug-resistant strains. |

| Inflammatory Response | Downregulation of pro-inflammatory cytokines; potential for treating chronic inflammation. |

Mechanism of Action

The mechanism of action of 4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, affecting various pathways. For instance, it can inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane properties .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of the trifluoromethyl group significantly impacts electronic distribution. For example, the 5-CF₃ isomer (target compound) exhibits stronger electron-withdrawing effects at the para-position compared to the 3-CF₃ isomer, altering reactivity in nucleophilic substitution reactions .

- Halogen Diversity : Compounds with both Cl and F substituents (e.g., 2-chloro-3-fluoro-5-CF₃ pyridine) show enhanced stability and resistance to metabolic degradation, making them suitable for pesticidal applications .

Physical and Chemical Properties

Melting Points and Stability

Reactivity

- Chloromethyl Group : The -CH₂Cl group in the target compound is highly reactive in nucleophilic substitutions, enabling functionalization with amines or thiols .

- Trifluoromethyl Group : The -CF₃ group enhances electrophilicity at adjacent positions, facilitating coupling reactions (e.g., Suzuki-Miyaura) .

Pharmaceutical Relevance

- The target compound’s structural analogs, such as N-(5-(trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide , demonstrate potent binding to central nervous system (CNS) receptors, highlighting the role of trifluoromethyl groups in enhancing blood-brain barrier permeability .

- Pyridine derivatives with chloromethyl groups are intermediates in synthesizing kinase inhibitors and antiviral agents .

Biological Activity

4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by the presence of chlorine and trifluoromethyl groups, enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H4ClF4N. The presence of multiple electronegative atoms (fluorine and chlorine) contributes to its chemical reactivity and biological efficacy. The compound can undergo various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, which are crucial for its biological applications.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. The fluorine atoms enhance the compound's capacity to form strong hydrogen bonds with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, thereby exerting antimicrobial or anticancer effects.

Antimicrobial Properties

Research indicates that derivatives of this compound display antimicrobial activity against various pathogens. In a study examining the antibacterial efficacy of related compounds, it was found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Compound | Concentration (mg/L) | Zone of Inhibition (mm) |

|---|---|---|

| E1 | 100 | 40 ± 1.2 |

| E2 | 50 | 26 ± 0.3 |

| F1 | 100 | 41 ± 1.9 |

| F2 | 50 | 33 ± 1.6 |

Table 1: Antibacterial activities of selected compounds derived from pyridine .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Studies have shown that derivatives can inhibit cellular proliferation in various cancer cell lines, including HeLa and HCT116 cells. For instance, one derivative demonstrated an IC50 value of approximately 0.36 µM against CDK2, a key target in cancer therapy .

Case Studies and Research Findings

Several studies have focused on optimizing the biological activity of pyridine derivatives. One notable case involved the synthesis of novel trifluoromethylpyridine amide derivatives, which were tested for their cytotoxicity against different cancer cell lines. The findings highlighted the importance of structural modifications in enhancing biological activity.

- Study on Trifluoromethylpyridine Derivatives : A series of trifluoromethylpyridine amides were synthesized and evaluated for their anticancer properties. The results indicated that specific substitutions significantly increased potency against cancer cells compared to non-fluorinated analogs .

- Lead Optimization for Antimicrobial Activity : Another study explored the lead optimization process for compounds containing chloromethyl and trifluoromethyl substituents, revealing that these modifications could improve selectivity and efficacy against microbial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.